8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, commonly known as DFET, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFET belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.
Scientific Research Applications
DFET has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. DFET has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
Target of Action
The primary target of 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the δ opioid receptors (DORs) . DORs are a type of G-protein coupled receptors (GPCRs) that hold potential as a target for neurologic and psychiatric disorders .
Mode of Action
This compound acts as a selective agonist for the DOR . It binds to the orthosteric site of the DOR, based on docking and molecular dynamic simulation . This binding triggers a conformational change in the receptor, activating it and leading to downstream signaling events .
Biochemical Pathways
Activation of DORs can lead to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and modulation of calcium and potassium channels .
Result of Action
The activation of DORs by this compound results in anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that it could potentially be used for the treatment of pain conditions.
Advantages and Limitations for Lab Experiments
DFET has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and yield. DFET exhibits a wide range of biological activities, making it suitable for various studies. However, there are also some limitations associated with DFET. Its mechanism of action is not yet fully understood, and more studies are needed to elucidate its exact cellular targets. DFET may also exhibit toxicity at high doses, and its safety profile needs to be further investigated.
Future Directions
DFET has great potential for future research and development. Some of the future directions for DFET include:
1. Further studies on the mechanism of action of DFET to elucidate its cellular targets and signaling pathways.
2. Development of DFET derivatives with improved pharmacological properties and reduced toxicity.
3. Investigation of the efficacy of DFET in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Examination of the potential of DFET as a chemotherapeutic agent for the treatment of cancer.
5. Studies on the interaction of DFET with other drugs and its potential for drug-drug interactions.
Conclusion
In conclusion, DFET is a novel compound with significant potential for therapeutic applications. Its unique structural features and diverse biological activities make it suitable for various studies. DFET exhibits anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, more studies are needed to elucidate its exact mechanism of action and safety profile. Future research on DFET may lead to the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of DFET involves the condensation reaction between 2,6-difluorobenzoyl chloride and 3-ethyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and under a nitrogen atmosphere. The product is obtained in good yield and high purity, making it suitable for further studies.
properties
IUPAC Name |
8-(2,6-difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-2-21-14(23)16(19-15(21)24)6-8-20(9-7-16)13(22)12-10(17)4-3-5-11(12)18/h3-5H,2,6-9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQGRPBCNSGUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=CC=C3F)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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